4-Methyloct-7-en-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

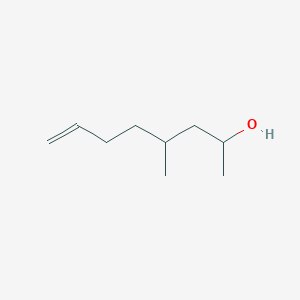

4-Methyloct-7-en-2-ol is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a 4-methyloct-7-en chain. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloct-7-en-2-ol typically involves the coupling of methallyl chloride with a Grignard reagent derived from the corresponding ether of 5-bromopentan-1-ol . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Methyloct-7-en-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

Oxidation: 4-Methyloct-7-en-2-one or 4-Methyloct-7-en-2-al.

Reduction: 4-Methyloctan-2-ol.

Substitution: 4-Methyloct-7-en-2-chloride.

Scientific Research Applications

Organic Chemistry Applications

4-Methyloct-7-en-2-ol serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for synthesizing complex molecules.

Reaction Solvent

Recent studies have highlighted the use of this compound as a solvent in organic reactions. It has been shown to facilitate radical reactions, Grignard reactions, and other significant organic transformations. Its hydrophobic nature makes it a suitable alternative to traditional solvents that may pose environmental hazards .

Synthesis of Natural Products

The compound has been utilized in the synthesis of natural products and biologically active compounds. For instance, its derivatives have been employed in the development of fragrances and flavoring agents due to their pleasant olfactory properties . The ability to modify its structure enhances its utility in creating diverse chemical entities.

Fragrance Industry

This compound is recognized for its role in the fragrance industry. It is often used as a component in perfume formulations, where it contributes to the overall scent profile.

Perfume Composition

Research indicates that this compound can be combined with other fragrance compounds to create unique scent combinations. Its lower reactivity compared to other similar compounds, like Citral, makes it an attractive option for perfumers seeking to minimize skin sensitization risks associated with fragrance ingredients .

Biological Activities

Emerging studies suggest potential biological activities associated with this compound, including antimicrobial properties.

Antimicrobial Studies

Preliminary investigations into the antimicrobial effects of this compound have shown promising results against various pathogens. These findings warrant further exploration into its potential as a natural preservative or therapeutic agent in food and pharmaceutical applications .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Case Studies

- Synthesis of Natural Products : A study demonstrated the successful use of this compound in synthesizing complex natural products, showcasing its versatility as an intermediate in organic chemistry.

- Fragrance Formulation : A case study on perfume compositions highlighted how this compound can be used to create fragrances with reduced skin sensitization potential compared to traditional ingredients like Citral .

Mechanism of Action

The mechanism by which 4-Methyloct-7-en-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its role as a pheromone analog suggests it may bind to olfactory receptors, triggering a cascade of signaling events that result in behavioral changes. Additionally, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

7-Methyloct-7-en-1-ol: Similar structure but with the hydroxyl group at a different position.

4-Methyloctan-2-ol: Saturated analog of 4-Methyloct-7-en-2-ol.

4-Methyloct-7-en-2-one: Oxidized form of this compound.

Uniqueness: this compound is unique due to its specific structural features, including the position of the hydroxyl group and the presence of a double bond. These features confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

4-Methyloct-7-en-2-ol, a compound belonging to the class of aliphatic alcohols, has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and a double bond, which contributes to its reactivity and interaction with biological systems. Its molecular formula is C9H16O, and it possesses a hydroxyl group (-OH) that is crucial for its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the range of 50-100 µg/mL .

2. Antifungal Properties

The compound has also been evaluated for its antifungal activity. In vitro tests revealed that this compound effectively inhibited the growth of several fungal strains, including Candida albicans and Aspergillus niger. The observed antifungal effects were attributed to the disruption of cell membrane integrity, leading to cell lysis .

3. Cytotoxic Effects

In cancer research, this compound has shown cytotoxic effects against various human tumor cell lines. A study reported that it induced apoptosis in breast cancer cells, with an IC50 value of approximately 30 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: The hydrophobic nature of the compound allows it to integrate into lipid membranes, causing structural changes that lead to increased permeability and eventual cell death.

- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound induces oxidative stress in microbial cells, resulting in damage to cellular components such as DNA and proteins .

Case Studies

- Antimicrobial Efficacy in Food Preservation

- Phytotoxicity Assessment

Data Table: Summary of Biological Activities

| Biological Activity | Target Organisms/Cells | Effectiveness (MIC/IC50) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Membrane disruption |

| Escherichia coli | 100 µg/mL | Membrane disruption | |

| Antifungal | Candida albicans | - | Cell membrane integrity disruption |

| Aspergillus niger | - | Cell membrane integrity disruption | |

| Cytotoxic | Breast cancer cells | ~30 µM | Activation of caspase pathways |

| Phytotoxic | Common weeds | 10 µg/mL | Growth inhibition |

Properties

IUPAC Name |

4-methyloct-7-en-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-5-6-8(2)7-9(3)10/h4,8-10H,1,5-7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJZYOPWYGEGFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)CC(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.